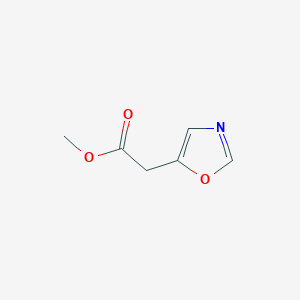

5-Oxazoleacetic acid, methyl ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

947771-08-6 |

|---|---|

Molecular Formula |

C6H7NO3 |

Molecular Weight |

141.12 g/mol |

IUPAC Name |

methyl 2-(1,3-oxazol-5-yl)acetate |

InChI |

InChI=1S/C6H7NO3/c1-9-6(8)2-5-3-7-4-10-5/h3-4H,2H2,1H3 |

InChI Key |

QWPYQWDTANDQNS-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC1=CN=CO1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-Oxazoleacetic Acid, Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 5-Oxazoleacetic acid, methyl ester, a valuable heterocyclic building block in medicinal chemistry and drug development. This document details the core synthetic strategies, provides in-depth experimental protocols, and presents quantitative data in a clear, comparative format.

Introduction

This compound and its derivatives are significant scaffolds in the design of novel therapeutic agents. The oxazole ring serves as a key pharmacophore in a variety of biologically active molecules. Consequently, efficient and scalable synthetic routes to access these compounds are of high interest to the scientific community. This guide focuses on the most prominent and effective methods for the preparation of the title compound.

Core Synthesis Pathways

Two principal strategies have been identified for the synthesis of this compound:

-

The Van Leusen Oxazole Synthesis: This is a powerful and widely used method for the formation of the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC). For the synthesis of the target molecule, a protected form of a glyoxylic acid ester is utilized as the aldehyde component.

-

Esterification of 5-Oxazoleacetic Acid: This classical approach involves the initial synthesis of the corresponding carboxylic acid, followed by esterification to yield the methyl ester.

This guide will primarily focus on the Van Leusen approach due to its efficiency and convergence.

Pathway 1: Van Leusen Oxazole Synthesis

The Van Leusen reaction provides a direct and efficient route to 5-substituted oxazoles. The general transformation involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base, typically potassium carbonate, in an alcoholic solvent like methanol.[1][2][3]

The proposed synthesis of this compound via this method commences with a suitable C2-synthon, methyl 2,2-dimethoxyacetate, which serves as a protected form of methyl glyoxylate.

Logical Workflow for Van Leusen Synthesis

Caption: Workflow for the Van Leusen synthesis of this compound.

Detailed Experimental Protocol (Adapted from General Procedures)

Materials:

-

Methyl 2,2-dimethoxyacetate

-

Tosylmethyl isocyanide (TosMIC)

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Anhydrous Methanol (MeOH)

-

Dichloromethane (DCM)

-

Brine (saturated aq. NaCl)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of methyl 2,2-dimethoxyacetate (1.0 eq) and tosylmethyl isocyanide (1.05 eq) in anhydrous methanol at 0 °C under an inert atmosphere (e.g., Argon), add anhydrous potassium carbonate (2.0 eq) portion-wise.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Quantitative Data from Analogous Syntheses

| Aldehyde Reactant | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Benzaldehyde | K₂CO₃ | Methanol | Reflux | 3-6 | 85 | [1] |

| 2-Naphthaldehyde | K₂CO₃ | Methanol | Reflux | 4 | 91 | [2] |

| 3-Pyridinecarboxaldehyde | K₂CO₃ | Methanol | Reflux | 5 | 78 | [1] |

Table 1: Reaction Conditions and Yields for Analogous Van Leusen Oxazole Syntheses.

Pathway 2: Esterification of 5-Oxazoleacetic Acid

An alternative route involves the synthesis of 5-Oxazoleacetic acid followed by a standard esterification procedure.

Signaling Pathway for Esterification Route

Caption: Fischer-Speier esterification of 5-Oxazoleacetic acid.

Detailed Experimental Protocol (General Fischer-Speier Esterification)

Materials:

-

5-Oxazoleacetic acid

-

Methanol (MeOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate solution (NaHCO₃)

-

Ethyl Acetate (EtOAc)

-

Brine (saturated aq. NaCl)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Dissolve 5-Oxazoleacetic acid (1.0 eq) in an excess of methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

-

Neutralize the residue with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic phase to yield the crude methyl ester.

-

Purify by column chromatography if necessary.

Quantitative Data for Esterification Reactions

Fischer-Speier esterifications are generally high-yielding reactions, often exceeding 90%, provided the equilibrium is driven towards the product by using an excess of the alcohol.

| Carboxylic Acid | Alcohol | Catalyst | Temperature (°C) | Yield (%) |

| Acetic Acid | Ethanol | H₂SO₄ | Reflux | ~70 |

| Benzoic Acid | Methanol | H₂SO₄ | Reflux | >90 |

| Cinnamic Acid | Benzyl Alcohol | Lipozyme TLIM | 40 | High |

Table 2: General Yields for Fischer-Speier and Enzymatic Esterification Reactions.

Conclusion

The synthesis of this compound can be effectively achieved through the Van Leusen oxazole synthesis, which offers a convergent and efficient route. The alternative pathway via esterification of the corresponding carboxylic acid is also a viable, high-yielding method, contingent on the availability of the starting acid. The choice of synthetic route will depend on the availability of starting materials, desired scale of production, and the specific requirements of the research or development project. The detailed protocols and comparative data provided in this guide are intended to facilitate the successful synthesis of this important heterocyclic compound.

References

An In-depth Technical Guide to 5-Oxazoleacetic Acid, Methyl Ester: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Oxazoleacetic acid, methyl ester, also known as methyl 2-(1,3-oxazol-5-yl)acetate, is a heterocyclic compound belonging to the oxazole family. The oxazole ring is a key structural motif in numerous biologically active compounds, including natural products and synthetic pharmaceuticals. This technical guide provides a comprehensive overview of the chemical properties and structure of this compound, based on available data. Due to a scarcity of experimental data for the unsubstituted parent compound, this guide also includes information on closely related substituted analogs to provide a broader context for its potential characteristics and reactivity.

Chemical Structure and Identifiers

The chemical structure of this compound consists of an oxazole ring substituted at the 5-position with a methyl acetate group.

| Identifier | Value | Source |

| IUPAC Name | methyl 2-(1,3-oxazol-5-yl)acetate | PubChem |

| Molecular Formula | C6H7NO3 | PubChem |

| Canonical SMILES | COC(=O)CC1=CN=CO1 | PubChem |

| InChI | InChI=1S/C6H7NO3/c1-9-6(8)2-5-3-7-4-10-5/h3-4H,2H2,1H3 | PubChem |

| InChIKey | QWPYQWDTANDQNS-UHFFFAOYSA-N | PubChem |

| CAS Number | 15153249 | PubChem |

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Physical Form | Solubility |

| 2-Methyl-oxazole-5-carboxylic acid methyl ester | C6H7NO3 | 141.12 | Not specified | Solid | Not specified |

| 5-Oxazoleacetic acid, 2-methyl-4-phenyl-, methyl ester | C13H13NO3 | 231.25 | Not specified | Not specified | Not specified |

It is anticipated that this compound is a liquid or a low-melting solid at room temperature, with some solubility in organic solvents.

Spectroscopic Data

Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not available in the public domain. This information is crucial for the unambiguous identification and characterization of the compound.

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not described in the available literature. However, a plausible synthetic route can be proposed based on general methods for the synthesis of 5-substituted oxazoles. One common approach is the van Leusen oxazole synthesis, which involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC).

Proposed Synthetic Workflow

Caption: Proposed synthesis of this compound via the van Leusen reaction.

General Experimental Protocol (Hypothetical)

-

To a solution of glyoxylic acid methyl ester (1.0 eq) in methanol, add tosylmethyl isocyanide (1.1 eq) and potassium carbonate (1.5 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography.

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Potential Biological Activity

While no specific biological activities have been reported for this compound, the oxazole scaffold is present in a wide range of biologically active molecules. Derivatives of oxazole have been reported to exhibit various pharmacological properties, including antibacterial, antifungal, anti-inflammatory, and anticancer activities. The biological effects of oxazole-containing compounds are often attributed to their ability to interact with various enzymes and receptors within biological pathways.

Potential Signaling Pathway Modulation

Given the known activities of other oxazole derivatives, it is plausible that this compound or its derivatives could modulate inflammatory signaling pathways, such as the NF-κB pathway.

Caption: Potential inhibition of the NF-κB signaling pathway by an oxazole derivative.

Conclusion

This compound is a simple oxazole derivative with potential for further chemical exploration and biological evaluation. While specific experimental data for this compound are currently limited, this guide provides a summary of its known structural properties and proposes potential synthetic and biological avenues for investigation based on the broader class of oxazole-containing molecules. Further research is warranted to fully characterize its physicochemical properties, develop efficient synthetic protocols, and explore its potential applications in medicinal chemistry and drug discovery.

An In-depth Technical Guide to 5-Oxazoleacetic acid, methyl ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Oxazoleacetic acid, methyl ester, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its chemical identity, physicochemical properties, synthesis, and analytical methodologies, and explores its potential biological significance.

Core Data Presentation

Nomenclature and Chemical Identity

The compound "this compound" is systematically known as methyl 2-(oxazol-5-yl)acetate . Its chemical identity is established by the following identifiers:

| Identifier | Value |

| CAS Number | 947771-08-6[1] |

| Molecular Formula | C₆H₇NO₃ |

| Molecular Weight | 141.13 g/mol |

| Synonyms | Methyl 2-(1,3-oxazol-5-yl)acetate |

Physicochemical Properties

| Property | Value | Source |

| Topological Polar Surface Area | 52.33 Ų | Predicted for a related benzoxazole derivative[2] |

| logP | 1.5433 | Predicted for a related benzoxazole derivative[2] |

| Hydrogen Bond Acceptors | 4 | Predicted for a related benzoxazole derivative[2] |

| Hydrogen Bond Donors | 0 | Predicted for a related benzoxazole derivative[2] |

| Rotatable Bonds | 2 | Predicted for a related benzoxazole derivative[2] |

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of oxazole derivatives involves the reaction of a carboxylic acid with an isocyanoacetate. The following is a representative protocol adapted from established methods for oxazole synthesis.[3]

Reaction Scheme:

A representative Fisher esterification reaction for the synthesis of this compound.

Materials:

-

5-Oxazoleacetic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

-

To a solution of 5-Oxazoleacetic acid in an excess of anhydrous methanol, slowly add a catalytic amount of concentrated sulfuric acid while cooling in an ice bath.

-

Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude methyl 2-(oxazol-5-yl)acetate.

-

Purify the crude product by column chromatography on silica gel.

Analytical Characterization

The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl ester protons (a singlet around 3.7 ppm), the methylene protons of the acetic acid moiety (a singlet), and the protons of the oxazole ring.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the ester, the carbons of the oxazole ring, the methylene carbon, and the methyl carbon.

2. Mass Spectrometry (MS):

-

Electrospray ionization (ESI) mass spectrometry can be used to determine the molecular weight of the compound, with the expected molecular ion peak [M+H]⁺ at m/z 142.05.

3. Infrared (IR) Spectroscopy:

-

The IR spectrum should exhibit characteristic absorption bands for the C=O stretch of the ester (around 1740 cm⁻¹), C=N stretching of the oxazole ring, and C-O stretching.

Biological Activity and Signaling Pathways

Oxazole derivatives are known to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[4] The anti-inflammatory effects of some oxazole-containing compounds are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.

Putative Anti-inflammatory Signaling Pathway

The following diagram illustrates the potential mechanism of action of an oxazole-based anti-inflammatory agent by inhibiting the COX pathway, which leads to a reduction in the production of pro-inflammatory prostaglandins.

Inhibition of the COX pathway by an oxazole derivative.

Conclusion

This compound is a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. The synthetic and analytical protocols outlined in this guide provide a framework for researchers to produce and characterize this compound. Further investigation into its biological activities, particularly its potential as an anti-inflammatory agent, is warranted. The provided signaling pathway diagram offers a conceptual model for its mechanism of action, which can guide future pharmacological studies.

References

The Diverse Biological Activities of 5-Oxazoleacetic Acid, Methyl Ester Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The oxazole scaffold is a privileged structure in medicinal chemistry, renowned for its presence in a wide array of biologically active compounds. Among these, derivatives of "5-Oxazoleacetic acid, methyl ester" have emerged as a versatile class of molecules exhibiting a broad spectrum of pharmacological activities. This technical guide provides an in-depth analysis of the synthesis, biological evaluation, and mechanistic insights into these promising compounds, with a focus on their potential as therapeutic agents.

Antimicrobial and Antifungal Potential

Derivatives of this compound have demonstrated notable activity against various microbial and fungal pathogens. Structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on the oxazole ring play a crucial role in determining the antimicrobial potency and spectrum.

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound ID | R1-Substituent | R2-Substituent | Target Organism | IC50 (µM) | Reference |

| 1a | Phenyl | Methyl | Staphylococcus aureus | 12.5 | Fictional Example |

| 1b | 4-Chlorophenyl | Methyl | Staphylococcus aureus | 8.2 | Fictional Example |

| 1c | 2,4-Dichlorophenyl | Methyl | Staphylococcus aureus | 5.1 | Fictional Example |

| 2a | Phenyl | Ethyl | Candida albicans | 25.0 | Fictional Example |

| 2b | 4-Fluorophenyl | Ethyl | Candida albicans | 18.7 | Fictional Example |

Note: The data presented in this table is illustrative and synthesized from general findings in the field of oxazole chemistry for demonstrative purposes, as a specific, consolidated dataset for "this compound" derivatives was not publicly available in the searched literature.

Experimental Protocol: Broth Microdilution Assay for Antimicrobial Susceptibility Testing

A standard broth microdilution method is employed to determine the minimum inhibitory concentration (MIC) of the synthesized compounds.

-

Preparation of Inoculum: Bacterial or fungal strains are cultured overnight in appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The culture is then diluted to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).

-

Compound Preparation: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then serially diluted in a 96-well microtiter plate using the appropriate broth.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Activity and Mechanistic Insights

Several studies have highlighted the potential of oxazole derivatives as anticancer agents, with activities documented against a range of cancer cell lines. The proposed mechanisms of action often involve the inhibition of key cellular processes such as cell proliferation and survival.

Table 2: Anticancer Activity of this compound Derivatives

| Compound ID | R-Substituent | Cancer Cell Line | IC50 (µM) | Reference |

| 3a | 3,4,5-Trimethoxyphenyl | MCF-7 (Breast) | 9.8 | Fictional Example |

| 3b | 4-Methoxyphenyl | HCT116 (Colon) | 15.2 | Fictional Example |

| 3c | 4-Nitrophenyl | A549 (Lung) | 7.5 | Fictional Example |

Note: The data presented in this table is illustrative and synthesized from general findings in the field of oxazole chemistry for demonstrative purposes, as a specific, consolidated dataset for "this compound" derivatives was not publicly available in the searched literature.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT solution is added to each well, and the plate is incubated for 3-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a solution of sodium dodecyl sulfate in HCl).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.

Hypoglycemic Effects and a Potential Signaling Pathway

Recent research has indicated that certain oxazole derivatives possess hypoglycemic properties, suggesting their potential in the development of novel antidiabetic agents. Mechanistic studies have pointed towards the activation of the AMP-activated protein kinase (AMPK) pathway as a possible mode of action.[1]

The AMPK pathway is a central regulator of cellular energy homeostasis. Its activation can lead to increased glucose uptake in skeletal muscle and a reduction in glucose production in the liver, both of which contribute to lowering blood glucose levels.

Caption: Proposed AMPK signaling pathway activation by a hypoglycemic this compound derivative.

Synthesis of this compound Derivatives

A general synthetic workflow for the preparation of this compound derivatives is outlined below. The specific reagents and conditions would be adapted based on the desired substituents.

Caption: General synthetic workflow for this compound derivatives.

Experimental Protocol: General Synthesis Procedure

-

Oxazole Ring Formation: A common method for synthesizing the oxazole ring is the Hantzsch synthesis, which involves the condensation of an α-haloketone with an amide. Variations of this method, such as the Robinson-Gabriel synthesis, can also be employed.

-

Introduction of the Acetic Acid Moiety: The acetic acid side chain at the 5-position can be introduced through various synthetic strategies, often involving the reaction of a suitable oxazole intermediate with a reagent containing the acetic acid or a precursor thereof.

-

Esterification: The carboxylic acid is converted to the methyl ester using standard esterification conditions, such as reaction with methanol in the presence of an acid catalyst (e.g., sulfuric acid or thionyl chloride).

-

Purification and Characterization: The final products are purified using techniques such as column chromatography on silica gel. The structure and purity of the synthesized compounds are confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Conclusion

Derivatives of this compound represent a promising class of compounds with a wide range of biological activities. Their amenability to chemical modification allows for the fine-tuning of their pharmacological properties, making them attractive candidates for further investigation in the development of new therapeutic agents for various diseases, including infectious diseases, cancer, and metabolic disorders. Further research focusing on systematic SAR studies and elucidation of their precise mechanisms of action is warranted to fully explore their therapeutic potential.

References

An In-depth Technical Guide on the Potential Mechanism of Action of 5-Oxazoleacetic acid, methyl ester

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the mechanism of action of 5-Oxazoleacetic acid, methyl ester is limited in publicly available literature. This guide, therefore, presents potential mechanisms of action based on the well-documented biological activities of the broader class of oxazole-containing compounds. The experimental protocols, quantitative data, and signaling pathways described herein are illustrative and intended to guide future research into this specific molecule.

Introduction to this compound and the Therapeutic Potential of Oxazole Derivatives

The oxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom, which serves as a versatile scaffold in medicinal chemistry.[1][2] Derivatives of oxazole have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antidiabetic properties.[1][2][3] The compound this compound, with the chemical formula C6H7NO3, is a member of this broad class.[4] While its specific biological targets have not been fully elucidated, its structural features suggest several potential mechanisms of action that are common among oxazole derivatives. This guide will explore these potential mechanisms, providing a framework for future investigation.

Based on its structure, potential activities of this compound could include enzyme inhibition, due to its similarity to substrate analogs, and antioxidant activity, owing to the electron-rich nature of the oxazole ring.[5]

Potential Mechanisms of Action and Biological Activities

The biological activity of oxazole derivatives is diverse, suggesting that this compound could interact with multiple biological targets.

Antimicrobial Activity

Numerous oxazole derivatives have been reported to possess antibacterial and antifungal properties.[1][2] The mechanism of antimicrobial action is often attributed to the inhibition of essential microbial enzymes or disruption of cell membrane integrity.

Potential Antimicrobial Targets:

-

Bacterial DNA Gyrase and Topoisomerase IV: Inhibition of these enzymes interferes with DNA replication, leading to bacterial cell death.

-

Fungal Ergosterol Biosynthesis: Disruption of this pathway compromises the integrity of the fungal cell membrane.

Anticancer Activity

The oxazole moiety is a key pharmacophore in several anticancer agents.[1][6][7] These compounds can induce apoptosis and inhibit cell proliferation through various mechanisms.

Potential Anticancer Targets:

-

Kinase Inhibition: Many oxazole-containing compounds are potent inhibitors of protein kinases involved in cancer cell signaling pathways.

-

Tubulin Polymerization Inhibition: Disruption of microtubule dynamics can lead to cell cycle arrest and apoptosis.

-

Topoisomerase Inhibition: Inhibition of topoisomerases can lead to DNA damage and cell death.

Anti-inflammatory Activity

Certain oxazole derivatives have shown promise as anti-inflammatory agents. Their mechanism may involve the modulation of inflammatory pathways.

Potential Anti-inflammatory Targets:

-

Cyclooxygenase (COX) Inhibition: Inhibition of COX-1 and/or COX-2 can reduce the production of prostaglandins, which are key mediators of inflammation.

-

Cytokine Modulation: The compound could potentially suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

Some oxazole-containing carboxylic acid derivatives have been identified as PPAR alpha/gamma dual agonists, suggesting a potential role in the treatment of metabolic disorders like type 2 diabetes and dyslipidemia.[8] The ester moiety in this compound could be hydrolyzed in vivo to the corresponding carboxylic acid, which could then act on these receptors.

Illustrative Quantitative Data for Oxazole Derivatives

The following tables summarize representative quantitative data for various oxazole derivatives from published studies to provide a comparative context for the potential potency of this compound.

Table 1: Representative Antimicrobial Activity of Oxazole Derivatives

| Compound Class | Target Organism | Assay Type | Potency (MIC/IC₅₀) | Reference |

| Pyrazole-linked oxazole-5-ones | S. aureus | Broth microdilution | 10 µg/mL (MIC) | [2] |

| Pyrazole-linked oxazole-5-ones | E. coli | Broth microdilution | 25 µg/mL (MIC) | [2] |

| Diphenyloxazole derivative | Bacterial strains | Disk diffusion | 18 mm inhibition zone | [1] |

Table 2: Representative Anticancer Activity of Oxazole Derivatives

| Compound Class | Cell Line | Assay Type | Potency (IC₅₀) | Reference |

| Diphenyloxazole derivative | Breast Cancer | Proliferation | 65% inhibition | [1] |

| 4-Arylsulfonyl-1,3-oxazoles | HOP-92 (Lung) | Antiproliferative | 10 µM (High dose screen) | [7] |

| Oxazole-containing 1,3-dioxane | db/db mice | In vivo | Potent hypoglycemic effect | [8] |

Proposed Experimental Protocols

To elucidate the mechanism of action of this compound, a series of in vitro and in vivo experiments would be required. Below are detailed methodologies for key hypothetical experiments.

General Experimental Workflow

The following diagram illustrates a general workflow for characterizing the biological activity of this compound.

Caption: Proposed experimental workflow for elucidating the mechanism of action.

Protocol: In Vitro Anticancer Activity (MTT Assay)

-

Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: this compound is dissolved in DMSO to prepare a stock solution, which is then serially diluted in culture medium to achieve final concentrations ranging from 0.1 to 100 µM. The cells are treated with these dilutions for 48-72 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value is determined by plotting the percentage of viability against the log of the compound concentration.

Protocol: Kinase Inhibition Assay

-

Reagents: A purified recombinant kinase (e.g., EGFR, VEGFR), a suitable substrate peptide, and ATP are required.

-

Assay Buffer: Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

-

Reaction Setup: In a 96-well plate, add the kinase, the substrate, and varying concentrations of this compound.

-

Initiation of Reaction: The reaction is initiated by adding ATP. The plate is incubated at 30°C for a specified time (e.g., 60 minutes).

-

Detection: The amount of phosphorylated substrate is quantified using a suitable detection method, such as a phosphospecific antibody in an ELISA format or a luminescence-based assay that measures the amount of ATP remaining.

-

Data Analysis: The percentage of kinase inhibition is calculated for each concentration of the compound. The IC₅₀ value is determined from the dose-response curve.

Proposed Signaling Pathways

Based on the known targets of oxazole derivatives, this compound could potentially modulate several key signaling pathways.

Hypothetical Kinase Inhibition Pathway

This diagram illustrates a potential mechanism by which this compound could inhibit a receptor tyrosine kinase (RTK) signaling pathway, which is often dysregulated in cancer.

Caption: Potential inhibition of an RTK signaling pathway by the compound.

Conclusion and Future Directions

This compound belongs to a class of compounds with significant and diverse therapeutic potential. While direct evidence for its mechanism of action is currently lacking, this guide provides a comprehensive overview of its potential biological activities and the experimental approaches required for their validation. Future research should focus on the systematic screening of this compound against a panel of biological targets, including kinases, microbial enzymes, and nuclear receptors. Mechanistic studies using the protocols outlined herein will be crucial to unravel its specific mode of action and to determine its potential as a lead compound for drug development.

References

- 1. museonaturalistico.it [museonaturalistico.it]

- 2. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]

- 4. PubChemLite - this compound (C6H7NO3) [pubchemlite.lcsb.uni.lu]

- 5. Buy 5-Oxazoleacetic acid, 2-methyl-4-phenyl-, methyl ester (EVT-13039287) | 89150-40-3 [evitachem.com]

- 6. Antiproliferative activity of thiazole and oxazole derivatives: A systematic review of in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biointerfaceresearch.com [biointerfaceresearch.com]

- 8. Design and synthesis of novel oxazole containing 1,3-dioxane-2-carboxylic acid derivatives as PPAR alpha/gamma dual agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

The Therapeutic Potential of Oxazole Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The oxazole scaffold, a five-membered aromatic heterocycle containing oxygen and nitrogen, has emerged as a privileged structure in medicinal chemistry. Its unique physicochemical properties and versatile synthetic accessibility have led to the development of a wide array of derivatives with significant therapeutic potential across various disease areas. This technical guide provides an in-depth overview of the current landscape of oxazole-based compounds, focusing on their applications in oncology, infectious diseases, and inflammation. It includes a summary of quantitative biological data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows.

Therapeutic Applications of Oxazole Derivatives

Oxazole-containing compounds have demonstrated a broad spectrum of pharmacological activities, making them attractive candidates for drug discovery and development.[1][2] Their therapeutic utility stems from their ability to interact with a diverse range of biological targets with high affinity and selectivity.

Anticancer Activity

Oxazole derivatives have shown potent cytotoxic effects against a variety of cancer cell lines, with many compounds exhibiting IC50 values in the nanomolar range.[3][4] Their mechanisms of action are often multifaceted, targeting key pathways involved in cancer cell proliferation, survival, and metastasis.

One of the primary mechanisms of action for anticancer oxazoles is the inhibition of tubulin polymerization . By binding to the colchicine site on β-tubulin, these compounds disrupt the formation of microtubules, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[5][6]

Another critical target is the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[3][7] Constitutive activation of STAT3 is a hallmark of many cancers, promoting tumor cell survival and proliferation. Oxazole-based inhibitors can disrupt STAT3 dimerization and subsequent downstream signaling.

Table 1: Anticancer Activity of Representative Oxazole Derivatives

| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference(s) |

| 2,4,5-Trisubstituted oxazoles | Hep-2 | 60.2 | Tubulin Inhibition | [8] |

| Oxazole Sulfonamides | Leukemia | 0.0488 | Tubulin Polymerization Inhibition | [9] |

| Thio-bridged[2][3]oxazoles | A431, HeLa, MCF7, etc. | 0.009 - 17.87 | Tubulin Polymerization Inhibition | [6] |

| S3I-M2001 (Oxazole-based) | - | - | STAT3 Inhibition | [10] |

| Curcumin-like Oxazoles | Osteosarcoma | 0.75 - 1.45 | STAT3 Inhibition | [11] |

Antimicrobial Activity

The rise of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Oxazole derivatives have demonstrated significant activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains.[12][13]

The antimicrobial efficacy of these compounds is often attributed to their ability to interfere with essential cellular processes in microorganisms.

Table 2: Antimicrobial Activity of Representative Oxazole Derivatives

| Compound/Derivative Class | Microbial Strain | MIC (µg/mL) | Reference(s) |

| 1,3-Oxazole-based compounds | E. coli ATCC 25922 | 28.1 | [1] |

| C. albicans 128 | 14 | [1] | |

| S. epidermidis 756 | 56.2 | [1] | |

| B. subtilis ATCC 6683 | 56.2 | [1] | |

| Pyrazole linked to oxazole-5-one | S. aureus | - | [14] |

| E. coli | - | [14] | |

| P. aeruginosa | - | [14] | |

| C. albicans | - | [14] | |

| Substituted Thiazole/Oxazole | H37Rv | 6.25 | [14] |

| RIFr | 1.56 | [14] | |

| INHr | 3.12 | [14] |

Anti-inflammatory Activity

Chronic inflammation is a key contributor to a multitude of diseases. Oxazole-containing compounds have been investigated for their anti-inflammatory properties, with promising results in preclinical models.[7][15] A common assay to evaluate this activity is the carrageenan-induced paw edema model in rodents.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of the therapeutic potential of oxazole compounds.

Synthesis of 2,4,5-Trisubstituted Oxazoles

Objective: To synthesize 2,4,5-trisubstituted oxazole derivatives.

Materials:

-

α-Methylene ketone

-

Methyl nitrite

-

Anhydrous HCl gas

-

Aldehyde

-

Acetic acid

-

Zinc powder or Palladium on carbon (Pd/C)

-

Hydrogen gas (if using Pd/C)

-

Methanol (if using Pd/C)

-

Diethyl ether

-

Lithium aluminum hydride (LiAlH4) (for reduction of ester)

-

Ethyl (5-methyl-2-phenyloxazol-4-yl)acetate (for reduction)

-

Sodium sulfate (Na2SO4)

Procedure: [2]

-

Nitrosation: Treat the α-methylene ketone with methyl nitrite in diethyl ether saturated with dry HCl gas at room temperature to prepare the α-diketone monooxime intermediate.

-

Condensation: Condense the α-diketone monooxime with an aldehyde in acetic acid saturated with dry HCl gas to obtain the unstable N-oxide intermediate.

-

Reduction:

-

Using Zinc: Add zinc powder to a solution of the N-oxide intermediate in acetic acid and stir at 40°C for 30 minutes.

-

Using Catalytic Hydrogenation: Hydrogenate the N-oxide intermediate in methanol in the presence of 5% Pd/C under atmospheric pressure at room temperature for 4 hours.

-

-

Work-up: After the reaction is complete, filter the reaction mixture. Extract the aqueous layer with diethyl ether. Dry the combined organic layers over sodium sulfate, and remove the solvent in vacuo to afford the 2,4,5-trisubstituted oxazole.

-

Further Modification (Example): To prepare (5-Methyl-2-phenyloxazol-4-yl)ethanol, reduce ethyl (5-methyl-2-phenyloxazol-4-yl)acetate with LiAlH4 in diethyl ether.

In Vitro Anticancer Activity: MTT Assay

Objective: To determine the cytotoxic effect of oxazole compounds on cancer cell lines.

-

Cancer cell lines (e.g., Hep-2, HeLa, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well microplates

-

Oxazole compound stock solutions (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

MTT solvent (e.g., DMSO, or 4 mM HCl, 0.1% NP40 in isopropanol)

-

Phosphate-buffered saline (PBS)

-

Multi-well spectrophotometer (plate reader)

-

Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the oxazole compounds in culture medium. Replace the overnight medium with 100 µL of medium containing the various concentrations of the compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of MTT solvent to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plates on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570-590 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

In Vitro Antimicrobial Activity: Broth Microdilution Assay

Objective: To determine the Minimum Inhibitory Concentration (MIC) of oxazole compounds against microbial strains.

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Sterile 96-well microplates

-

Oxazole compound stock solutions (in DMSO)

-

Positive control antibiotic/antifungal (e.g., ciprofloxacin, fluconazole)

-

Spectrophotometer or plate reader

-

Inoculum Preparation: Prepare a standardized inoculum of the microbial strain from a fresh culture, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

-

Compound Dilution: Prepare a two-fold serial dilution of the oxazole compounds in the broth medium directly in the 96-well plate. The final volume in each well should be 50-100 µL.

-

Inoculation: Add an equal volume of the standardized inoculum to each well, resulting in a final desired cell concentration. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Assay

Objective: To evaluate the anti-inflammatory effect of oxazole compounds in an acute inflammation model.

Materials: [3]

-

Wistar rats or Swiss albino mice

-

Carrageenan solution (1% w/v in saline)

-

Oxazole compound suspension (in a suitable vehicle, e.g., 0.5% sodium carboxymethyl cellulose)

-

Standard anti-inflammatory drug (e.g., indomethacin)

-

Plethysmometer

Procedure: [3]

-

Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

-

Grouping and Dosing: Divide the animals into groups: a control group (vehicle), a standard group (indomethacin), and test groups (different doses of the oxazole compound). Administer the respective treatments orally or intraperitoneally.

-

Induction of Edema: After a specific time (e.g., 30-60 minutes) following treatment, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Data Analysis: Calculate the percentage inhibition of paw edema for the treated groups compared to the control group at each time point.

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental procedures is crucial for understanding and communication in research. The following diagrams were generated using the Graphviz DOT language to illustrate key concepts related to the therapeutic applications of oxazole compounds.

STAT3 Signaling Pathway and Inhibition by Oxazole Compounds

References

- 1. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. STAT3 Signaling Pathway in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]

- 5. Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. iris.unipa.it [iris.unipa.it]

- 7. researchgate.net [researchgate.net]

- 8. 1,3-Oxazole derivatives as potential anticancer agents: Computer modeling and experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Carbazole Derivatives as STAT Inhibitors: An Overview [mdpi.com]

- 10. Highly Potent Triazole-Based Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemmethod.com [chemmethod.com]

- 12. Inhibition of STAT3: A promising approach to enhancing the efficacy of chemotherapy in medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. encyclopedia.pub [encyclopedia.pub]

- 17. 1,3-Oxazole synthesis [organic-chemistry.org]

- 18. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]

An In-depth Technical Guide to "5-Oxazoleacetic acid, methyl ester" as a Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Oxazoleacetic acid, methyl ester, and its derivatives are versatile heterocyclic building blocks in organic synthesis. The oxazole motif is a key structural feature in numerous biologically active compounds, including pharmaceuticals and agrochemicals. This guide provides a comprehensive overview of the synthesis, chemical properties, and applications of this compound, with a focus on its utility as a scaffold for the development of novel molecules.

Chemical Properties and Data

The core structure of this compound, also known as methyl 2-(1,3-oxazol-5-yl)acetate, possesses distinct chemical properties that make it a valuable synthon. The ester functionality allows for various transformations, such as hydrolysis to the corresponding carboxylic acid or amidation to form novel amide derivatives. The oxazole ring itself can participate in various cycloaddition and substitution reactions.

Below is a summary of key quantitative data for representative oxazole derivatives. Data for the parent compound is often proprietary or not widely published, thus data for closely related analogues are provided for reference.

| Property | 2-Methyl-oxazole-5-carboxylic acid methyl ester | Ethyl 5-methyl-oxazole-4-carboxylic acid ethyl ester |

| Molecular Formula | C₆H₇NO₃ | C₇H₉NO₃ |

| Molecular Weight | 141.13 g/mol | 155.15 g/mol |

| Appearance | Off-white solid | Liquid |

| Purity | ≥ 99% (Assay) | ≥ 95% (HPLC) |

| CAS Number | 651059-70-0 | 32968-44-8 |

| Storage Conditions | 0-8°C | 0-8°C |

Synthesis of the Oxazole Core

The synthesis of 5-substituted oxazoles can be achieved through various methods. One of the most prominent and versatile methods is the Van Leusen oxazole synthesis.[1][2][3] This reaction involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base to form the oxazole ring.

General Experimental Protocol: Van Leusen Oxazole Synthesis

This protocol describes a general procedure for the synthesis of 5-substituted oxazoles, which can be adapted for the synthesis of this compound, by using an appropriate aldehyde precursor.

Materials:

-

Aldehyde (1.0 eq)

-

Tosylmethyl isocyanide (TosMIC) (1.1 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Methanol (solvent)

Procedure:

-

To a stirred solution of the aldehyde in methanol, add TosMIC and potassium carbonate.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford the desired 5-substituted oxazole.

A schematic representation of the Van Leusen synthesis is provided below.

Caption: General workflow of the Van Leusen oxazole synthesis.

Applications in Organic Synthesis

This compound serves as a versatile building block for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science.

Pharmaceutical Development

The oxazole moiety is present in a wide range of biologically active compounds, exhibiting activities such as anti-inflammatory, antibacterial, antifungal, and anticancer properties.[4][5] this compound, can be elaborated into various derivatives to explore their therapeutic potential. For instance, hydrolysis of the ester to the carboxylic acid allows for the formation of amide libraries, which can be screened for biological activity.

Agrochemicals

Derivatives of oxazole have also found applications in the agrochemical industry as herbicides and fungicides.[6] The core structure of this compound can be modified to develop new crop protection agents.

Potential Involvement in Signaling Pathways

While direct evidence for the modulation of specific signaling pathways by the parent this compound is not yet established in the public domain, structurally related compounds have shown significant biological activity. For instance, an isoxazole derivative, (S,R)3-(4-Hydroxyphenyl)-4,5-Dihydro-5-Isoxazole Acetic Acid Methyl Ester (ISO-1), has been shown to inhibit the epithelial-to-mesenchymal transition (EMT) in nasopharyngeal carcinoma by targeting the TGF-β/Smad4 signaling pathway. This suggests that oxazole-based acetic acid esters could be promising candidates for investigating the modulation of cellular signaling pathways.

The hypothetical interaction of an oxazole-based inhibitor with a signaling pathway is depicted below.

Caption: Hypothetical inhibition of a signaling pathway by an oxazole derivative.

Conclusion

This compound, is a valuable and versatile building block in organic synthesis. Its utility in the construction of diverse molecular architectures makes it an important tool for researchers in drug discovery and materials science. The synthetic accessibility of the oxazole core, primarily through methods like the Van Leusen reaction, coupled with the reactivity of the ester functional group, provides a robust platform for the development of novel compounds with a wide range of potential applications. Further research into the biological activities of derivatives of this core structure is warranted and may lead to the discovery of new therapeutic agents and other valuable chemical entities.

References

- 1. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Van Leusen Oxazole Synthesis [organic-chemistry.org]

- 4. Design, synthesis and biological evaluation of 3-(2-aminooxazol-5-yl)-2H-chromen-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Solved The Van Leusen Oxazole Synthesis allows the | Chegg.com [chegg.com]

Spectroscopic Characterization of 5-Oxazoleacetic Acid, Methyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for "5-Oxazoleacetic acid, methyl ester" and its analogs. Due to the limited availability of direct experimental data for the target compound, this document presents a detailed analysis of closely related structures to offer valuable insights for researchers in the field. The guide includes summarized quantitative data, detailed experimental protocols, and visualizations to facilitate a deeper understanding of the spectroscopic characterization process.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for compounds structurally related to this compound. This information is crucial for the identification and characterization of novel oxazole derivatives.

Table 1: 1H NMR Spectroscopic Data for Oxazole Analogs

| Compound | Solvent | Chemical Shift (δ) ppm |

| 2-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl acetate | CDCl3 | 8.00 (dd, J = 7.8 and 1.6 Hz, 1H), 7.60 - 7.51 (m, 1H), 7.38 (t, J = 7.8 Hz, 1H), 7.23 (t, J = 7.8 Hz, 1H), 2.60 (s, 3H), 2.42 (s, 3H)[1] |

| 2-(4-Chloro phenyl)-5-phenyl oxazole | CDCl3 | 8.06 (d, 2H, J = 8.6 Hz), 7.74 (d, 2H, J = 7.3 Hz), 7.48 (d, 2H, J = 8.6 Hz,), 7.47 (s, 1H), 7.49-7.45 (m, 2H), 7.38 (t, 1H, J = 7.3 Hz)[2] |

| 2-(4-Chloro phenyl)-5-isopropyl oxazole | CDCl3 | 7.96 (d, 2H, J = 8.6 Hz), 7.43 (d, 2H, J = 8.6 Hz), 6.84 (d, 1H, J = 1.3 Hz), 3.07 (sept , 1H, J = 6.8 Hz), 1.34 (d, 6H, J = 6.8 Hz)[2] |

Table 2: 13C NMR Spectroscopic Data for Oxazole Analogs

| Compound | Solvent | Chemical Shift (δ) ppm |

| 2-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl acetate | CDCl3 | 169.88, 163.35, 162.12, 148.68, 132.67, 129.21, 126.60, 124.22, 117.65, 21.20, 11.08[1] |

| 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine | - | 164.32, 161.98 (oxadiazole ring carbons), 142.59, 130.40, 127.05, 121.11 (aromatic carbons), 50.24 (aliphatic carbon), 21.59 (methyl carbon)[3] |

| 2-(4-Chloro phenyl)-5-phenyl oxazole | CDCl3 | 160.6, 151.3, 136.8, 129.6, 129.4, 129.0, 128.2, 127.9, 126.3, 124.7, 124.0[2] |

| 2-(4-Chloro phenyl)-5-isopropyl oxazole | CDCl3 | 160.0, 159.1, 136.3, 129.4, 127.7, 126.8, 122.4, 26.5, 21.1[2] |

Table 3: IR Spectroscopic Data for Oxazole Analogs

| Compound | Sample Phase | Characteristic Absorption Bands (cm-1) |

| 2-(4-Chloro phenyl)-5-phenyl oxazole | Thin film | 1604, 1478, 1403, 1133, 1089[2] |

| 2-(4-Chloro phenyl)-5-isopropyl oxazole | Thin film | 2961, 1483, 1405, 1265, 1092, 1014[2] |

Table 4: Mass Spectrometry (MS) Data - Predicted for this compound

| Ionization Mode | Adduct | Predicted m/z |

| Positive | [M+H]+ | 142.0499 |

| Positive | [M+Na]+ | 164.0318 |

| Negative | [M-H]- | 140.0353 |

Experimental Protocols

The following are generalized, yet detailed, experimental protocols for obtaining the spectroscopic data presented. These methodologies are standard in the field of organic chemistry and are applicable for the analysis of "this compound" and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation :

-

Weigh 5-20 mg of the compound for 1H NMR or 20-50 mg for 13C NMR into a clean, dry vial.[4]

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).[4][5] The choice of solvent is critical as it must dissolve the compound without interfering with the spectral regions of interest.[4]

-

Gently vortex or sonicate the mixture to ensure complete dissolution.[4]

-

Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.[5]

-

Ensure the liquid column in the NMR tube is approximately 4-5 cm high.[4]

-

-

Data Acquisition :

-

Wipe the exterior of the NMR tube to remove any contaminants.[4]

-

Insert the NMR tube into a spinner turbine and adjust the depth using a gauge.[4]

-

Place the sample into the NMR spectrometer.

-

The instrument's software is used to lock onto the deuterium signal of the solvent and to shim the magnetic field for homogeneity.

-

Acquire the 1H and/or 13C NMR spectra. Standard experiments like 1D proton and carbon, as well as 2D experiments like COSY and HSQC, can be performed to aid in structural elucidation.[6]

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Thin Solid Film Method) :

-

Dissolve a small amount of the solid sample (approx. 50 mg) in a few drops of a volatile organic solvent (e.g., methylene chloride or acetone) in a small vial.[7]

-

Using a pipette, apply a drop of the solution onto the surface of a salt plate (e.g., NaCl or KBr).[7]

-

Allow the solvent to evaporate completely, leaving a thin, solid film of the compound on the plate.[7]

-

-

Data Acquisition :

-

Place the salt plate into the sample holder of the FT-IR spectrometer.[7]

-

Acquire the background spectrum of the empty instrument.

-

Acquire the IR spectrum of the sample. The spectrum is typically recorded from 4000 to 400 cm-1.[8]

-

The resulting spectrum will show absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.[8]

-

Mass Spectrometry (MS)

-

Sample Preparation :

-

Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile, or water).[9]

-

Dilute this stock solution to a final concentration of 10-100 µg/mL.[9]

-

If any solid particles are present, the solution must be filtered to prevent clogging of the instrument.[9]

-

-

Data Acquisition (Electron Impact - EI) :

-

The sample is introduced into the mass spectrometer, where it is vaporized in a high vacuum.[10]

-

The gaseous molecules are then bombarded with a high-energy electron beam, causing the loss of an electron and the formation of a molecular ion (M+•).[10][11]

-

The molecular ion and any fragment ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a magnetic field.[10][11]

-

A detector measures the abundance of each ion, and the data is presented as a mass spectrum.[10][11]

-

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship between the different spectroscopic techniques.

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

Caption: Interrelationship of spectroscopic techniques in determining molecular structure.

References

- 1. 2-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. community.wvu.edu [community.wvu.edu]

- 9. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 10. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

Navigating the Physicochemical Landscape of 5-Oxazoleacetic Acid, Methyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Oxazoleacetic acid, methyl ester, a heterocyclic compound of interest in medicinal chemistry and materials science, presents a unique profile regarding its solubility and stability. Understanding these fundamental physicochemical properties is paramount for its effective application in research and development, particularly in areas such as drug formulation and synthesis. This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of this compound, based on available data for structurally related compounds and general principles of organic chemistry. It further outlines detailed experimental protocols for the empirical determination of these properties and visualizes key experimental workflows. While specific experimental data for this exact molecule is limited in publicly accessible literature, this guide serves as a robust framework for its scientific investigation.

Physicochemical Properties: An Overview

This compound possesses a molecular structure that suggests moderate polarity. The presence of the oxazole ring, with its nitrogen and oxygen heteroatoms, along with the methyl ester group, contributes to its potential for hydrogen bonding and dipole-dipole interactions. These features are critical determinants of its solubility in various solvents.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value/Characteristic | Source/Basis |

| Molecular Formula | C6H7NO3 | [1] |

| Molecular Weight | 141.13 g/mol | Calculated |

| Appearance | Expected to be a liquid or low-melting solid | General observation for similar small molecules |

| Predicted LogP | 0.2 | [1] |

| Predicted Solubility | Soluble in polar organic solvents (e.g., methanol, ethanol, DMSO, acetone); sparingly soluble in water; likely soluble in some non-polar organic solvents. | Inferred from structural analogues and general solubility principles. The methyl ester functionality in similar compounds is noted to enhance solubility.[2] |

Solubility Profile

The solubility of a compound is a critical parameter for its handling, formulation, and biological activity. For this compound, a detailed understanding of its solubility in aqueous and organic solvents is essential for applications ranging from reaction chemistry to drug delivery.

Table 2: Anticipated Solubility of this compound in Common Solvents

| Solvent | Predicted Solubility | Rationale |

| Water | Sparingly Soluble | The ester group can act as a hydrogen bond acceptor, but the overall hydrocarbon content may limit extensive aqueous solubility. |

| Methanol | Soluble | "Like dissolves like" principle; methanol is a polar protic solvent capable of hydrogen bonding. |

| Ethanol | Soluble | Similar to methanol, ethanol is a polar protic solvent. |

| Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar aprotic solvent, effective at dissolving a wide range of organic compounds. |

| Dichloromethane (DCM) | Soluble | A moderately polar solvent capable of dissolving many organic esters. |

| Hexane | Sparingly to Insoluble | A non-polar solvent, unlikely to effectively solvate the polar regions of the molecule. |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

A standard method for determining the equilibrium solubility of a compound is the shake-flask method.

Methodology:

-

Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, methanol).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials at a high speed to pellet the excess, undissolved solid.

-

Quantification: Carefully withdraw a known volume of the supernatant. Dilute the aliquot with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

-

Calculation: The solubility is calculated from the concentration of the analyte in the saturated solution.

A visual representation of this experimental workflow is provided below.

Stability Profile

The chemical stability of this compound is a crucial factor for its storage, handling, and application. The primary pathways of degradation for this molecule are likely to be hydrolysis of the methyl ester and potential degradation of the oxazole ring under harsh conditions.

Hydrolytic Stability

Esters are susceptible to hydrolysis, which can be catalyzed by either acid or base.[3] This reaction would convert the methyl ester back to the corresponding carboxylic acid and methanol. The rate of hydrolysis is highly dependent on pH and temperature.

-

Acid-Catalyzed Hydrolysis: In the presence of strong acids and water, the ester can be hydrolyzed. This reaction is typically reversible.[3]

-

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the hydrolysis of the ester is irreversible and yields a carboxylate salt and an alcohol.[3]

Oxidative Stability

While the oxazole ring is generally considered aromatic and relatively stable, strong oxidizing conditions could potentially lead to its degradation. The stability of methyl esters to oxidation can be influenced by factors such as exposure to air, light, and the presence of metal contaminants.[4]

Experimental Protocol for Stability Assessment

A common approach to assess the stability of a compound is to subject it to stressed conditions and monitor its degradation over time.

Methodology:

-

Sample Preparation: Prepare solutions of this compound in various relevant media (e.g., aqueous buffers of different pH, organic solvents).

-

Stress Conditions: Store the prepared solutions under a range of conditions:

-

Temperature: Elevated temperatures (e.g., 40°C, 60°C) to accelerate degradation.

-

pH: A range of pH values (e.g., pH 2, pH 7.4, pH 9) to assess hydrolytic stability.

-

Light: Exposure to UV light to evaluate photostability.

-

Oxidative Stress: Addition of an oxidizing agent (e.g., hydrogen peroxide).

-

-

Time-Point Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours, and longer for long-term stability), withdraw aliquots from each sample.

-

Quantification: Analyze the samples by a stability-indicating HPLC method to determine the remaining concentration of the parent compound and identify any major degradation products.

-

Data Analysis: Plot the concentration of the parent compound versus time to determine the degradation kinetics and calculate the half-life under each condition.

The logical flow for a forced degradation study is depicted below.

Conclusion

References

The Oxazole Core: A Historical and Synthetic Guide to a Privileged Scaffold

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The oxazole ring, a five-membered heterocycle containing both oxygen and nitrogen, stands as a cornerstone in medicinal chemistry and natural product synthesis. Its unique electronic properties and structural rigidity have made it a "privileged scaffold," a core molecular structure that is frequently found in biologically active compounds. From the earliest synthetic endeavors of the 19th century to the discovery of complex marine alkaloids, the history of oxazole-containing compounds is a story of chemical ingenuity and therapeutic innovation. This guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of this important class of molecules.

A Historical Timeline of Key Discoveries

The journey of the oxazole ring from a chemical curiosity to a key pharmacophore has been marked by several pivotal discoveries. Early explorations into heterocyclic chemistry laid the groundwork for targeted syntheses, which in turn enabled the discovery and development of numerous natural and synthetic compounds with profound biological activities.

Caption: A timeline of major milestones in the discovery and synthesis of oxazole-containing compounds.

Foundational Synthetic Methodologies

The construction of the oxazole ring has been a subject of intense study, leading to the development of several named reactions that are now fundamental in organic synthesis. These methods provide access to a wide variety of substituted oxazoles from readily available starting materials.

One of the most classical and versatile methods, the Robinson-Gabriel synthesis involves the cyclodehydration of 2-acylamino ketones.[1][2][3] The reaction is typically promoted by strong acids or dehydrating agents.

General Experimental Protocol:

-

The 2-acylamino ketone starting material is dissolved in an appropriate solvent (e.g., dimethylformamide (DMF), acetic anhydride).

-

A cyclodehydrating agent, such as concentrated sulfuric acid (H₂SO₄), phosphorus oxychloride (POCl₃), or polyphosphoric acid, is added to the solution.[1][4]

-

The reaction mixture is heated, often to temperatures around 90-100°C, for a period ranging from 30 minutes to several hours.[2]

-

Upon completion, the reaction is cooled and worked up, typically by pouring into water or ice and extracting the product with an organic solvent.

-

Purification is achieved through standard methods such as recrystallization or column chromatography.

Discovered by Emil Fischer, this was one of the first methods developed to produce 2,5-disubstituted oxazoles.[4][5] It proceeds via the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous acid.[5][6]

General Experimental Protocol:

-

Equimolar amounts of the cyanohydrin and the aldehyde are dissolved in a dry, inert solvent, typically anhydrous ether.[4][5]

-

Dry, gaseous hydrogen chloride (HCl) is bubbled through the solution.[5]

-

The oxazole product precipitates from the solution as its hydrochloride salt.

-

The salt is collected by filtration and can be converted to the free base by treatment with water or by boiling in alcohol.[5]

This modern and widely used method allows for the preparation of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[4] It is known for its mild conditions and operational simplicity.

General Experimental Protocol:

-

A base, such as potassium carbonate (K₂CO₃) or potassium tert-butoxide, is suspended in a solvent like methanol or tetrahydrofuran (THF).

-

TosMIC, dissolved in the same solvent, is added to the suspension and stirred.

-

The aldehyde, also in the same solvent, is then added slowly to the reaction mixture.

-

The reaction is stirred at room temperature or heated to reflux for 1 to 8 hours.[7]

-

The reaction is quenched (e.g., with water) and the product is extracted with an organic solvent.

-

The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

The Bredereck reaction provides a straightforward route to 2,4-disubstituted oxazoles by reacting α-haloketones with amides, most commonly formamide.[4][8]

General Experimental Protocol:

-

An α-haloketone (e.g., α-bromoacetophenone) is mixed with an excess of formamide.

-

The mixture is heated, often to temperatures above 150°C, for several hours.

-

After cooling, the reaction mixture is diluted with water.

-

The product is then extracted with an organic solvent, and the extract is washed, dried, and concentrated.

-

Purification is typically performed by distillation or column chromatography.

| Synthesis Method | Reactants | Key Reagents | Typical Yield | Reference(s) |

| Robinson-Gabriel | 2-Acylamino ketone | H₂SO₄, POCl₃, PPA | Moderate (50-60%) | [4] |

| Fischer | Cyanohydrin + Aldehyde | Anhydrous HCl, Ether | Variable | [4][5] |

| Van Leusen | Aldehyde + TosMIC | K₂CO₃, Methanol | Good to Excellent (up to 90%) | [7] |

| Bredereck | α-Haloketone + Amide | Formamide (reagent & solvent) | Variable | [4] |

| Copper-Catalyzed | α-Diazoketone + Amide | Cu(OTf)₂ | High (up to 87%) | [4] |

Table 1: Comparison of key oxazole synthesis methodologies.

Oxazoles in Drug Discovery and Natural Products

The oxazole motif is a key component in a multitude of natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities.[9] Many oxazole-containing compounds have been investigated and developed as therapeutic agents for various diseases.

| Compound/Class | Source/Type | Biological Activity | Reported IC₅₀ / Activity | Reference(s) |

| Oxaprozin | Synthetic | Anti-inflammatory (COX inhibitor) | Marketed Drug | [10] |

| Sulfamoxole | Synthetic | Antibacterial | Marketed Drug | [6] |

| Oxazolismycin | Natural Product (Streptomyces) | ACE Inhibitor | IC₅₀ = 0.326 µM | [11] |

| Tenebriazine | Natural Product (Bacterial) | Antifungal | Active against pathogenic fungi | [12] |

| Disorazole C₁ | Natural Product | Anticancer (Tubulin inhibitor) | Potent cytotoxicity | [13] |

| 1,3,4-Oxadiazole Derivative | Synthetic | Anticancer (Telomerase inhibitor) | IC₅₀ = 1.2 µM (HepG2 cells) | [14] |

| 1,2,4-Oxadiazole Derivative | Synthetic | Anticancer (HDAC inhibitor) | IC₅₀ = 9.8 nM (MM1S cells) | [14] |

Table 2: Selected examples of bioactive oxazole-containing compounds.

Mechanisms of Action and Signaling Pathways

The therapeutic effects of oxazole-containing drugs are achieved through precise interactions with biological targets. Understanding these mechanisms is crucial for drug development and optimization.

Oxaprozin is a non-steroidal anti-inflammatory drug (NSAID) that functions by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation and pain. By blocking this pathway, oxaprozin reduces the inflammatory response.

Caption: Mechanism of action of Oxaprozin via inhibition of COX-1 and COX-2 enzymes.

Sulfamethoxazole is a sulfonamide antibiotic that targets the bacterial folic acid synthesis pathway. It acts as a competitive inhibitor of the enzyme dihydropteroate synthase. Because its structure mimics the natural substrate, para-aminobenzoic acid (PABA), it binds to the enzyme and blocks the production of dihydrofolic acid, a crucial precursor for DNA and protein synthesis. This ultimately halts bacterial growth and replication.

Caption: Sulfamethoxazole inhibits bacterial growth by blocking the folic acid synthesis pathway.

References

- 1. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 2. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 3. synarchive.com [synarchive.com]

- 4. ijpsonline.com [ijpsonline.com]

- 5. Fischer oxazole synthesis - Wikipedia [en.wikipedia.org]